molecular formula C14H14N4S B2624372 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 880457-25-0

3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No. B2624372
M. Wt: 270.35
InChI Key: VAWZJEPORQLTBV-UHFFFAOYSA-N
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Description

3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole, also known as MTITI, is a synthetic compound that belongs to the class of triazinoindole derivatives. It has been the subject of scientific research due to its potential as a therapeutic agent for various diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole involves the reaction of 3-methylbut-2-en-1-ol with thionyl chloride to form 3-methylbut-2-en-1-yl chloride. This intermediate is then reacted with 5H-[1,2,4]triazino[5,6-b]indole in the presence of a base to form the desired product.

Starting Materials
3-methylbut-2-en-1-ol, thionyl chloride, 5H-[1,2,4]triazino[5,6-b]indole, base

Reaction
Step 1: React 3-methylbut-2-en-1-ol with thionyl chloride to form 3-methylbut-2-en-1-yl chloride., Step 2: React 3-methylbut-2-en-1-yl chloride with 5H-[1,2,4]triazino[5,6-b]indole in the presence of a base to form the desired product, 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole.

Scientific Research Applications

3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.

Mechanism Of Action

The mechanism of action of 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In diabetes research, 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole has been shown to activate the enzyme AMP-activated protein kinase (AMPK), which plays a key role in glucose and lipid metabolism. In Alzheimer's disease research, 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the formation of beta-amyloid plaques.

Biochemical And Physiological Effects

3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole has been shown to inhibit the formation of beta-amyloid plaques and improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one limitation of using 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole. One direction is to further investigate its potential therapeutic applications in cancer, diabetes, and Alzheimer's disease. Another direction is to explore its mechanism of action in more detail, particularly in relation to its effects on various enzymes and signaling pathways. Additionally, further research is needed to optimize the synthesis method for 3-((3-methylbut-2-en-1-yl)thio)-5H-[1,2,4]triazino[5,6-b]indole and improve its solubility in aqueous solutions.

properties

IUPAC Name

3-(3-methylbut-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-9(2)7-8-19-14-16-13-12(17-18-14)10-5-3-4-6-11(10)15-13/h3-7H,8H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWZJEPORQLTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-methylbut-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

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